Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

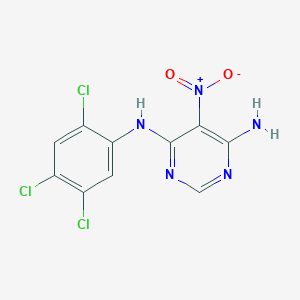

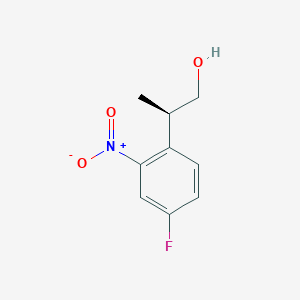

“Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate” is a chemical compound with the CAS Number: 1803580-83-7 . It has a molecular weight of 265.24 . The IUPAC name for this compound is methyl 2,6-difluoro-3-(N-methylsulfamoyl)benzoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F2NO4S/c1-12-17(14,15)6-4-3-5(10)7(8(6)11)9(13)16-2/h3-4,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Novel Sulfonated Nanofiltration Membranes

Research on novel sulfonated thin-film composite nanofiltration membranes for dye treatment experiments indicates the importance of fluorinated compounds in enhancing the hydrophilicity of membranes. This improvement in surface hydrophilicity is crucial for increasing water flux without compromising dye rejection, demonstrating the potential application of fluorinated compounds in environmental technologies and water treatment processes (Liu et al., 2012).

Fluorinated Compounds in Groundwater Remediation

A study on heat-activated persulfate oxidation of PFOA and related fluorotelomer sulfonates under conditions suitable for in-situ groundwater remediation showcases the environmental relevance of fluorinated compounds. This research highlights the challenges and potential strategies for removing persistent organic pollutants from the environment, demonstrating the importance of understanding the chemical behavior of fluorinated compounds for environmental remediation (Park et al., 2016).

Development of Anticlinic and TGB Phases in Liquid Crystals

The synthesis and study of difluoro substituted benzoate derivatives, which display rich polymesomorphic sequences and anticlinic properties, reveal the significance of fluorination in altering the physical properties of materials. Such research contributes to the development of advanced materials with specific optical and mechanical properties, useful in displays and other technologies (Cruz et al., 2001).

Synthesis and Applications in Organic Chemistry

Research into the oxidative coupling of methyl benzoate and the preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation highlights the role of fluorinated compounds in organic synthesis. These studies demonstrate how fluorinated compounds can be used to synthesize complex organic molecules, indicating their importance in pharmaceuticals and organic chemistry (Iretskii et al., 2000); (Zhang et al., 2007).

Safety and Hazards

The safety information for “Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4S/c1-12-17(14,15)6-4-3-5(10)7(8(6)11)9(13)16-2/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHVDYHOFPPUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)

![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)

![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)